6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
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Description
6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C24H20ClF3N2O5S and its molecular weight is 540.94. The purity is usually 95%.
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Biological Activity
The compound 6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a novel tetrahydropyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H20ClF3N2O5 with a molecular weight of approximately 472.85 g/mol. The presence of various functional groups, such as the trifluoromethyl and methoxy groups, suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H20ClF3N2O5 |
Molecular Weight | 472.85 g/mol |
Purity | ≥ 95% |
Anticancer Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For example, derivatives with tetrahydropyrimidine scaffolds have shown promising results in inhibiting cell proliferation in various cancer cell lines.
In vitro assays demonstrated that certain derivatives could induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of cell cycle proteins and apoptosis-related markers.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various diseases:
- Cholinesterases : It showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease.
- Cyclooxygenases (COX) : The compound's structure suggests potential inhibition of COX enzymes, which play a role in inflammation and pain signaling pathways.
Antioxidant Activity
The antioxidant capacity of the compound has been assessed through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of the compound. Modifications in the functional groups, such as varying the substitution on the phenyl ring or altering the carbonyl moiety, can significantly impact its potency and selectivity against biological targets.
Study 1: Inhibition of Cholinesterases
A study conducted by Sladowska et al. (2002) reported that similar tetrahydropyrimidine derivatives exhibited IC50 values of 46.42 µM for BChE and 157.31 µM for AChE, indicating selective inhibition towards BChE . Such findings suggest that our target compound may also exhibit selective inhibition profiles that could be beneficial in therapeutic applications.
Study 2: Anticancer Efficacy
In a comparative analysis, compounds structurally related to our target were tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated that these compounds reduced viability significantly while exhibiting lower cytotoxicity towards normal cells, highlighting their potential as selective anticancer agents .
Study 3: Antioxidant Properties
Research evaluating the antioxidant properties of similar compounds revealed significant free radical scavenging activity. The compounds demonstrated a strong correlation between their chemical structure and antioxidant efficacy, suggesting that modifications could enhance their protective effects against oxidative damage .
Properties
IUPAC Name |
6-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF3N2O5S/c1-34-17-11-14(6-9-16(17)35-12-13-4-7-15(25)8-5-13)20-19(21(31)18-3-2-10-36-18)23(33,24(26,27)28)30-22(32)29-20/h2-11,19-20,33H,12H2,1H3,(H2,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPOFFWKSHSDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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